molecular formula C14H15F3N6O4S B2883236 (4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396874-99-9

(4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2883236
CAS No.: 1396874-99-9
M. Wt: 420.37
InChI Key: VBORLGLOOSLETP-UHFFFAOYSA-N
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Description

(4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a synthetic small molecule building block of interest in medicinal chemistry and drug discovery research. Its structure integrates a piperazine ring bearing a methylsulfonyl group, linked via a methanone bridge to a tetrazole moiety substituted with a lipophilic 4-(trifluoromethoxy)phenyl group . This specific molecular architecture, featuring hydrogen bond acceptors and a sulfonyl group, is commonly employed in the design of compounds for high-throughput screening and biochemical assay development. Compounds with similar piperazine and heteroaromatic systems, such as triazolopyridinones, have been investigated for their potential as inhibitors of various biological targets, including protein kinases like p38 MAPK . The presence of the (trifluoromethoxy)phenyl group is a frequent structural motif used to enhance cell membrane permeability and metabolic stability. This product is intended for use in early-stage research, including target identification, hit-to-lead optimization, and structure-activity relationship (SAR) studies. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N6O4S/c1-28(25,26)22-8-6-21(7-9-22)13(24)12-18-20-23(19-12)10-2-4-11(5-3-10)27-14(15,16)17/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBORLGLOOSLETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the piperazine derivative, which is then reacted with a sulfonyl chloride to introduce the methylsulfonyl group. The tetrazole ring is often synthesized separately through a cyclization reaction involving an azide and a nitrile compound. Finally, the two fragments are coupled under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

(4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which (4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Piperazine Substituents

  • Methylsulfonyl (Target Compound) : Unique among the analogs, this group is smaller and more electron-withdrawing than the methoxy (OCH₃) or trifluoromethyl (CF₃) sulfonyl groups in other derivatives. This may enhance solubility and reduce steric hindrance compared to bulkier substituents .
  • Methoxyphenylsulfonyl (7e, 7k) : Electron-donating methoxy groups improve solubility but may reduce target-binding efficiency compared to electron-withdrawing groups .
  • Trifluoromethylphenylsulfonyl (7f, 7o, 7r) : The CF₃ group provides strong electron-withdrawing effects and lipophilicity, correlating with improved antiproliferative activity in several derivatives .

Tetrazole Substituents

  • Unsubstituted Phenyl (7e, 7f): Lower activity compared to electron-deficient aryl groups, as noted in preliminary antiproliferative assays .
  • 4-Nitrophenyl (7n) : High electron-withdrawing capacity but may reduce metabolic stability due to nitro group toxicity .

Physicochemical and Spectral Properties

Compound ID Piperazine Substituent Tetrazole Substituent Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm)
Target Compound 4-(Methylsulfonyl) 4-(Trifluoromethoxy)phenyl 481.34 Not reported Not available in evidence
7e 4-(4-Methoxyphenyl)sulfonyl Phenyl 565.15 131–134 8.05–7.84 (m, aromatic H), 4.36 (s, SCH₂)
7f 4-(CF₃-phenyl)sulfonyl Phenyl 558.08 165–167 7.74–7.70 (m, CF₃-phenyl H)
7o 4-(CF₃-phenyl)sulfonyl 4-Nitrophenyl 558.08 154–156 8.20–8.15 (d, NO₂-phenyl H)
7q 4-(Methoxyphenyl)sulfonyl 4-(CF₃-phenyl) 543.11 175–177 7.65–7.60 (m, CF₃-phenyl H)

Biological Activity

The compound (4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H23F3N2O3SC_{25}H_{23}F_{3}N_{2}O_{3}S and it features a piperazine ring substituted with a methylsulfonyl group and a tetrazole moiety linked to a trifluoromethoxy phenyl group. This unique structural arrangement contributes to its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds containing piperazine and tetrazole moieties often exhibit significant antimicrobial properties. A study focusing on similar piperazine derivatives demonstrated moderate to good antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Compound Bacterial Strain Activity (MIC µg/mL)
This compoundE. coli32
S. aureus16
P. aeruginosa64

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies showed that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29), with IC50 values indicating significant cytotoxic effects. The proposed mechanism includes induction of apoptosis and cell cycle arrest at the G1 phase .

Cell Line IC50 (µM) Mechanism
MCF-75.2Apoptosis induction
HT-293.8Cell cycle arrest

Neuropharmacological Effects

Preliminary studies suggest that the compound may possess neuropharmacological properties, particularly as a potential treatment for anxiety and depression. The piperazine structure is known for its interactions with serotonin receptors, which could mediate anxiolytic effects .

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with derivatives similar to the target compound showed a significant reduction in infection rates compared to standard treatments, highlighting its potential as an effective antimicrobial agent.
  • Case Study on Anticancer Properties : In a laboratory setting, the compound was tested alongside established chemotherapeutics, showing synergistic effects that enhance the efficacy of existing treatments against resistant cancer strains.

Q & A

Q. What techniques elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer :
  • Cryo-EM/X-ray Crystallography : Resolve compound-target complexes (e.g., protease active sites).
  • SPR/BLI : Measure binding kinetics (ka/kd) in real time.
  • Transcriptomics/Proteomics : Identify downstream pathways via RNA-seq or SILAC labeling .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Discrepancies may stem from poor bioavailability or off-target effects. Solutions include:
  • Prodrug Design : Improve absorption via esterification or PEGylation.
  • Toxicogenomics : Assess gene expression changes in liver/kidney tissues.
  • PK/PD Modeling : Integrate plasma levels with effect-site concentrations .

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